Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research in heterocyclic chemistry has led to the synthesis and characterization of densely functionalized pyridazines and related compounds. For instance, studies have shown the efficiency of ethyl derivatives as substrates for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives with azulene frameworks via intramolecular cyclization (Devendar et al., 2013). These processes are crucial for developing novel heterocyclic molecules, which have potential applications in various scientific research fields.
Antimicrobial and Anti-inflammatory Activities
Further, some studies have explored the dual cyclooxygenase/5-lipoxygenase inhibitory effects of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine derivatives, showcasing their anti-inflammatory activities (Mylari et al., 1990). Additionally, the antimicrobial evaluation of new pyrimidine derivatives has been reported, highlighting the potential of heterocyclic compounds in combating microbial infections (Farag et al., 2008).
Applications in Organic Synthesis
The synthesis of thienoquinolines and related heterocyclic compounds containing thieno[2,3-b]quinoline derivatives emphasizes the versatility of heterocyclic chemistry in creating complex organic molecules (Awad et al., 1991). These compounds are integral to developing new materials, pharmaceuticals, and agrochemicals, showcasing the broad applications of heterocyclic compounds in scientific research.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-4-32-25(31)21-19-14-34-23(26-22(29)16(3)33-18-8-6-5-7-9-18)20(19)24(30)28(27-21)17-12-10-15(2)11-13-17/h5-14,16H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRWQPVMAUEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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